![molecular formula C22H19N5O2S2 B2685180 3-(4-ethylphenylsulfonyl)-N-m-tolylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892743-16-7](/img/structure/B2685180.png)
3-(4-ethylphenylsulfonyl)-N-m-tolylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
This compound is also known as Urea Transporter B Inhibitor, UTBinh-14 . It is a cell-permeable triazolothienopyrimidine compound that acts as a reversible urea transporter B (UT-B)-selective inhibitor . It targets a UT-B intracellular site in a urea-competitive manner, exhibiting little effect toward UT-A1, UT-A3, AQP1, CFTR, or TMEM16A channel activities .
Molecular Structure Analysis
The molecular structure of this compound is complex, with an empirical formula of C20H17N5O2S3 and a molecular weight of 455.58 . It contains a triazolothienopyrimidine core, which is a common feature in many bioactive compounds .Physical And Chemical Properties Analysis
This compound is a white powder that is soluble in DMSO at 100 mg/mL . It has a quality level of 100 and an assay of ≥98% (HPLC) . It should be stored at 2-8°C and protected from light .Scientific Research Applications
Synthesis and Biological Activity
Research has been conducted on the synthesis and biological evaluation of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, demonstrating their potential as potent and selective serotonin 5-HT6 receptor antagonists. These compounds have been prepared and evaluated for their 5-HT6 receptor binding affinity and ability to inhibit functional cellular responses to serotonin, highlighting their selectivity as 5-HT6 receptor ligands (Ivachtchenko et al., 2010).
Regioselective Synthesis
Another study focuses on the regioselective synthesis of fused heterocycles, including pyrazolo[1,5-a]pyrimidine, using conventional methods and microwave irradiation. This research underscores the importance of the structural features of these compounds in determining their chemical behavior and potential applications in drug development (Salem et al., 2015).
Antimicrobial and Antitumor Activities
Additionally, new fused pyrimidine derivatives have been synthesized and evaluated as Aurora-A kinase inhibitors, with some showing cytotoxic activity against certain tumor cell lines. This suggests potential applications in cancer research and therapy (Shaaban et al., 2011).
Mechanism of Action
Future Directions
The compound has shown promising results as a urea transporter B (UT-B)-selective inhibitor . Future research could focus on further exploring its potential applications in medical treatments, particularly those related to urea transport. Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, and safety profile.
properties
IUPAC Name |
10-(4-ethylphenyl)sulfonyl-N-(3-methylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S2/c1-3-15-7-9-17(10-8-15)31(28,29)22-21-24-20(23-16-6-4-5-14(2)13-16)19-18(11-12-30-19)27(21)26-25-22/h4-13H,3H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUXLTVRXACCJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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